2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a polycyclic heteroaromatic compound characterized by a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes:
- 5-position: A 3-nitrophenyl group, which confers strong electron-withdrawing effects due to the meta-nitro moiety.
- 7- and 9-positions: Dichloro substitutions, enhancing lipophilicity and influencing electronic properties.
The molecular formula is C23H14BrCl2N3O3, with an average molecular mass of 543.65 g/mol (calculated). Its unique combination of substituents distinguishes it from analogs in the pyrazolo-benzoxazine family, particularly in terms of electronic effects and steric profile.
Properties
CAS No. |
302914-08-5 |
|---|---|
Molecular Formula |
C22H14BrCl2N3O3 |
Molecular Weight |
519.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrCl2N3O3/c23-14-6-4-12(5-7-14)19-11-20-17-9-15(24)10-18(25)21(17)31-22(27(20)26-19)13-2-1-3-16(8-13)28(29)30/h1-10,20,22H,11H2 |
InChI Key |
XUBLYXQIPNKDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Aza-Acetalization of Aminophenol Derivatives
Aza-acetalization enables benzoxazine ring formation through acid-catalyzed condensation between substituted aminomethylphenols and aldehydes. For instance, reacting 2-((4-methylphenyl)aminomethyl)phenol with fluorobenzaldehyde in chloroform/cyclohexane (1:2 v/v) under trimethylsilyl chloride (TMSCl) catalysis yields 85% of the benzoxazine intermediate. This method’s versatility allows substitution at the 2- and 3-positions via aldehyde selection, though nitro groups require post-synthetic introduction due to competing side reactions.
Cyclocondensation of 1,3-Biselectrophilic Systems
Cyclocondensation employing 1,3-dicarbonyl compounds and NH-3-aminopyrazoles offers broader functional group tolerance. Yamagami’s protocol uses substituted alkynes (e.g., dimethyl acetylenedicarboxylate) with aminopyrazoles in ethanol under sodium ethoxide catalysis, achieving 78–92% yields for analogous pyrazolo-pyrimidines. Adapting this to benzoxazine synthesis necessitates replacing pyrimidine precursors with ortho-aminophenol derivatives, though exact conditions for the target compound remain undocumented in open literature.
Chlorination and Nitro Group Positioning
Regioselective dichlorination at the 7- and 9-positions presents challenges due to the benzoxazine ring’s electron density distribution.
Directed Ortho-Metalation-Chlorination
Treating the deprotonated benzoxazine intermediate with hexachloroethane in tetrahydrofuran at −78°C selectively chlorinates the ortho positions relative to the oxazine oxygen. This method, adapted from dichloropyrimidine syntheses, affords 76% dichlorinated product with <5% para-substitution.
Nitro Group Stability Under Chlorination Conditions
Phosphorus oxychloride (POCl₃)-mediated chlorination at 95°C decomposes nitro groups unless protected. Employing N,N-dimethylformamide (DMF) as a catalyst in toluene solvent minimizes degradation, preserving nitro functionality with 89% efficiency.
Sequential Synthesis Optimization
Multi-step protocols require balancing reactivity and purification. A representative optimized pathway involves:
-
Benzoxazine Core Formation : Aza-acetalization of 2-aminomethyl-4-chlorophenol with 3-nitrobenzaldehyde (72% yield).
-
Bromophenyl Coupling : Suzuki reaction with 4-bromophenylboronic acid (84% yield).
Key Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzoxazine formation | TMSCl, CHCl₃/cyclohexane, 85°C, 5 h | 72 | 98 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 120°C, 15 min | 84 | 95 |
| Dichlorination | POCl₃, DMF, toluene, 95°C, 3 h | 76 | 97 |
Scalability and Industrial Considerations
Scaling the synthesis to kilogram quantities necessitates solvent recovery and catalyst recycling. The patent route for 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates feasibility:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. The compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance, research indicates that related benzoxazine compounds exhibit IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 7.84 |
| Compound B | MDA-MB-231 | 16.2 |
| Compound C | MIA PaCa-2 | 12.5 |
These findings suggest that the compound could serve as a lead structure for further optimization in anticancer drug development.
Antimicrobial Properties
Benzoxazine derivatives have also been noted for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a potential application in developing new antibiotics or antimicrobial agents .
Polymer Chemistry
The unique structure of 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure and halogen content .
Table 2: Properties of Polymers Incorporating Benzoxazine Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 40 |
| Polymer B | 300 | 55 |
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized several benzoxazine derivatives from this compound and evaluated their anticancer activity using various assays. The results demonstrated significant cell growth inhibition across multiple cancer types, supporting its potential as a therapeutic agent .
Case Study 2: Development of Antimicrobial Agents
Another investigation focused on modifying the compound to enhance its antimicrobial activity. By altering substituents on the benzoxazine ring, researchers achieved compounds with improved efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs (data derived from referenced evidence):
Key Comparative Analysis
Substituent Effects on Electronic Properties
- This may enhance reactivity in electrophilic substitution reactions or binding affinity in biological targets.
- Halogenation: 7,9-Dichloro (target) vs. 4-Bromophenyl (target) vs. 4-fluorophenyl (): Bromine’s polarizability supports halogen bonding, whereas fluorine’s electronegativity increases polarity.
Physicochemical Properties
- Molecular Weight : The target compound (543.65 g/mol) is heavier than analogs like (413.27 g/mol) due to bromine and nitro groups. Higher molecular weight may impact bioavailability.
- Lipophilicity : Dichloro and bromophenyl substituents increase logP values compared to methoxy- or fluorine-containing analogs (e.g., ), suggesting lower aqueous solubility.
Biological Activity
The compound 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.08 g/mol. The structure features a complex arrangement of bromine and chlorine substituents along with a nitro group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.08 g/mol |
| CAS Number | 883796-15-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often utilizes methods such as cyclization and substitution reactions to introduce the bromine, chlorine, and nitro groups effectively.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds in the same class. For instance, derivatives containing similar structural motifs have shown promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- In vitro Studies : Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A notable study employed the Sulforhodamine B (SRB) assay to assess cytotoxicity against various cancer cell lines.
- Case Study : In a study involving breast cancer cell lines (MCF7), compounds with similar structures demonstrated IC50 values indicating effective inhibition of cancer cell proliferation. The presence of electron-withdrawing groups like bromine and nitro was found to enhance cytotoxic activity .
Molecular docking studies suggest that the compound may interact with specific protein targets involved in cell proliferation and survival pathways. These interactions can lead to altered cellular signaling, promoting apoptosis in cancer cells while inhibiting bacterial growth.
Q & A
Q. 1.1. What synthetic methodologies are commonly employed to synthesize this compound?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- One-pot reactions under controlled temperatures (e.g., 120°C) using catalysts like Pd for reductive cyclization of nitroarenes .
- Purification via flash chromatography and recrystallization to isolate intermediates and final products .
- Key reagents : Bromophenyl and nitrophenyl precursors are introduced via nucleophilic substitution or coupling reactions.
Q. Table 1: Common Analytical Techniques for Synthesis Validation
Q. 1.2. How is the compound characterized structurally?
Structural elucidation relies on:
- X-ray crystallography for absolute configuration determination (e.g., ethanol solvates) .
- HRMS (ESI) to validate molecular weight (e.g., observed vs. calculated mass accuracy within 0.016 Da) .
- Multi-nuclear NMR to resolve diastereotopic protons in the pyrazolo-benzoxazine core .
Advanced Research Questions
Q. 2.1. How can computational methods enhance understanding of its reactivity?
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions .
- Molecular dynamics (MD) simulations model solvation effects and binding affinities for biological targets .
- Fukui function analysis identifies electrophilic/nucleophilic sites for functionalization .
Q. 2.2. How to address contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 3-nitrophenyl derivatives show δ 7.53–8.20 ppm for aromatic protons) .
- Variable-temperature NMR to resolve dynamic effects in dihydropyrazoline moieties .
- Isotopic labeling (e.g., ¹⁵N) to trace ambiguous signals in complex heterocycles .
Q. 2.3. What strategies optimize yield in multi-step syntheses?
Q. Table 2: Yield Optimization Parameters
Q. 2.4. How do substituents (e.g., 4-bromophenyl, 3-nitrophenyl) influence electronic properties?
- Electron-withdrawing groups (NO₂, Cl) decrease electron density on the benzoxazine ring, altering UV-Vis absorption maxima .
- Steric effects : Bulky substituents at C5 (3-nitrophenyl) hinder π-stacking in crystallographic studies .
- Hammett constants (σ) correlate substituent effects with reaction rates in SNAr mechanisms .
Q. 2.5. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Flash chromatography becomes impractical; switch to recrystallization or centrifugal partition chromatography .
- Byproduct management : Nitro reduction intermediates may require scavengers (e.g., activated carbon) .
- Regioselectivity : Use directing groups (e.g., -OCH₃) to control functionalization sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
